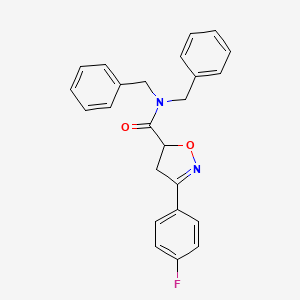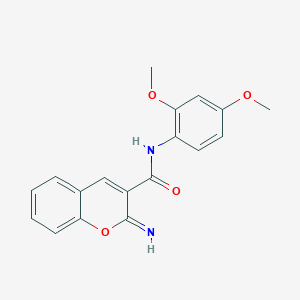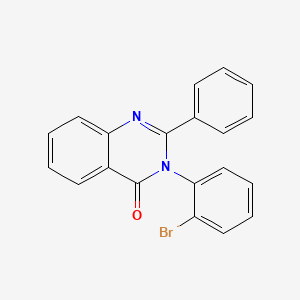
4,4'-bis(4-nitrophenyl)-2,2'-bi-1,3-thiazole
Übersicht
Beschreibung
4,4'-bis(4-nitrophenyl)-2,2'-bi-1,3-thiazole, commonly known as BNPT, is a chemical compound that has been widely studied for its potential applications in scientific research. BNPT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It has a yellow color and is insoluble in water but soluble in organic solvents such as ethanol and acetone. BNPT has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of BNPT is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. BNPT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. BNPT has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, making it a potential candidate for use in cancer treatment.
Biochemical and Physiological Effects:
BNPT has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant properties, which may help to protect cells from damage caused by free radicals. BNPT has also been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis. Additionally, BNPT has been found to exhibit antifungal and antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BNPT is its wide range of biological activities. It has been found to exhibit antimicrobial, antifungal, anticancer, and antioxidant properties, making it a promising candidate for use in various laboratory experiments. Additionally, BNPT is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of BNPT is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on BNPT. One area of research could be the development of new drugs based on the structure of BNPT. Additionally, further research could be conducted to better understand the mechanism of action of BNPT and its potential applications in the treatment of various diseases. Another area of research could be the development of new synthetic methods for the production of BNPT, which could help to improve its solubility and make it easier to work with in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
BNPT has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. BNPT has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BNPT has been found to exhibit antioxidant properties, making it a potential candidate for use in the development of new drugs.
Eigenschaften
IUPAC Name |
4-(4-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O4S2/c23-21(24)13-5-1-11(2-6-13)15-9-27-17(19-15)18-20-16(10-28-18)12-3-7-14(8-4-12)22(25)26/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHWJGCZZQQRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(2-methoxyethyl)thio]benzoyl}indoline](/img/structure/B4732334.png)


![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4732372.png)
![4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4732378.png)
![N-[3-(4-fluorophenyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4732384.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-beta-alanine](/img/structure/B4732385.png)

![N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4732412.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4732416.png)

![4-allyl-3-(1,3-benzodioxol-5-yl)-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732425.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4732433.png)
